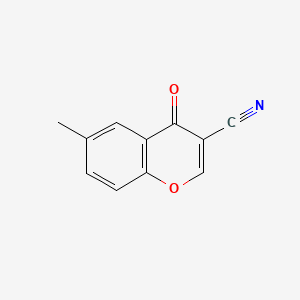

3-Cyano-6-methylchromone

Descripción

Overview of Chromone (B188151) Derivatives in Chemical Science

Chromone, a heterocyclic compound featuring a benzo-γ-pyrone skeleton, and its derivatives are pivotal scaffolds in chemical science. nih.govnih.gov This class of compounds is integral to a variety of natural products and medicinal agents, demonstrating a wide array of pharmacological properties. nih.gov The rigid bicyclic structure of the chromone fragment has led to its classification as a "privileged structure" in drug discovery. nih.govijrpc.com This is due to its ability to serve as a versatile framework for the development of new therapeutic agents. ijrpc.comresearchgate.net

Chromone derivatives have been extensively investigated for numerous biological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiviral properties. nih.govontosight.ai The diverse pharmacological profile of these compounds has spurred significant research, with modifications to the chromone structure offering a high degree of diversity for creating new therapeutic agents. nih.gov Beyond medicinal chemistry, chromone analogues are also utilized as scaffolds for creating bioactive molecules and in the development of fluorescent probes, owing to their photochemical characteristics. ijrpc.comresearchgate.net The word "chromone" itself is derived from the Greek word "chroma," meaning color, which alludes to the broad variation of colors exhibited by many of its derivatives. ijrpc.com

Significance of the Cyano and Methyl Substituents in 3-Cyano-6-methylchromone

The specific substituents on the chromone ring play a crucial role in determining the compound's chemical reactivity and biological activity. nih.gov In this compound, the cyano (-CN) group at the 3-position and the methyl (-CH₃) group at the 6-position significantly influence its properties.

The cyano group is a strong electron-withdrawing group. Its presence at the C-3 position makes the C-2 position more susceptible to nucleophilic attack. urfu.ru This reactivity is a key feature in the synthetic utility of 3-cyanochromones, allowing for subsequent ring-opening and recyclization reactions to form a variety of heterocyclic systems. urfu.ruscispace.com The reactions of 3-cyanochromones with nucleophiles often begin with an attack at the C-2 atom, followed by the opening of the γ-pyrone ring. urfu.ru In some contexts, the cyano group has been shown to be important for maintaining good anti-HIV-1 activity in certain chromone derivatives. nih.gov

The methyl group at the 6-position is an electron-donating group. This substituent can influence the electronic properties of the benzopyrone ring system. In some studies on related chromone derivatives, the presence of a methyl group has been noted to have an impact on reaction yields and biological activity. beilstein-journals.orgnih.gov For instance, in certain reactions, chromones containing methyl substituents have shown lower yields, which is presumed to be due to the lower electrophilicity of the chromone ring. beilstein-journals.orgnih.gov Conversely, other research has indicated that the introduction of a methyl group can lead to increased biological activity in specific assays. nih.gov For example, a study on SIRT2 inhibitors showed that replacing halogens with methyl groups led to a clear increase in activity compared to difluorinated analogs. acs.org

Historical Context and Evolution of Research on this compound

The synthesis of the parent compound, 3-cyanochromone (B1581749), has been approached through various methods. One early and common method for synthesizing chromones involved the decarboxylation of chromone-2-carboxylic acid. ijrpc.com Over time, more efficient routes with higher yields and less drastic experimental conditions were developed. ijrpc.com The synthesis of 3-cyanochromone itself can be achieved from 4-oxo-4H-1-benzopyran-3-carboxaldehyde via its oxime. scispace.com

Research on this compound has often been in the context of its utility as a building block in organic synthesis. chemimpex.com Studies have explored its chemical reactivity with various nucleophilic reagents, leading to the formation of diverse and complex heterocyclic systems. researchgate.net For example, its reaction with pyridinium (B92312) phenacylide has been investigated, demonstrating a Michael addition followed by the opening of the pyrone ring. urfu.ru

More recent research has focused on the potential applications of this compound and its derivatives. It is recognized as a valuable intermediate in pharmaceutical research for the synthesis of bioactive molecules. chemimpex.com Researchers have utilized this compound in the synthesis of potential anti-inflammatory and anti-cancer agents. chemimpex.com Furthermore, its fluorescent properties make it a candidate for applications in analytical chemistry and as a fluorescent probe in biological studies. chemimpex.comavantorsciences.com The evolution of research on this compound highlights a shift from foundational synthetic chemistry to a more application-focused exploration in medicinal chemistry and materials science. chemimpex.com

Detailed Research Findings

The table below summarizes key properties and research findings related to this compound.

| Property/Finding | Description |

| CAS Number | 50743-18-5 chemicalbook.comguidechem.com |

| Chemical Formula | C₁₁H₇NO₂ |

| Molecular Weight | 185.18 g/mol |

| Physical Appearance | Pale solid chemicalbook.com |

| Reactivity | Reacts with various nucleophiles, often initiating at the C-2 position, leading to pyrone ring-opening and subsequent formation of diverse heterocyclic structures. urfu.ruresearchgate.net |

| Synthetic Utility | Serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and in the development of potential anti-inflammatory and anti-cancer agents. chemimpex.com |

| Fluorescence | Exhibits notable fluorescence properties, making it suitable for use in developing fluorescent probes for biological imaging. chemimpex.comavantorsciences.com |

Compound Names

Structure

3D Structure

Propiedades

IUPAC Name |

6-methyl-4-oxochromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO2/c1-7-2-3-10-9(4-7)11(13)8(5-12)6-14-10/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNRLRLMPBIRUSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC=C(C2=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350962 | |

| Record name | 3-Cyano-6-methylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50743-18-5 | |

| Record name | 3-Cyano-6-methylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyano-6-methylchromone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Cyano 6 Methylchromone and Its Derivatives

Classical Synthetic Approaches

Traditional methods for the synthesis of 3-Cyano-6-methylchromone often involve multi-step sequences and the use of various catalytic systems. These approaches have been refined over the years to improve yields and provide access to a range of substituted analogs.

Multistep Synthesis Pathways

The construction of the this compound framework typically starts from readily available precursors. A common strategy involves the synthesis of a substituted 2-hydroxyacetophenone (B1195853), which then undergoes cyclization to form the chromone (B188151) ring. The introduction of the cyano group at the 3-position is a key step that can be achieved through various methods.

One established route begins with the appropriate substituted phenol, which is first acylated to introduce the acetyl group. The resulting 2-hydroxyacetophenone derivative can then be reacted with a suitable reagent to introduce the C3-cyano functionality. The design of these multi-step pathways requires careful consideration of reaction conditions and functional group compatibility to achieve the desired product with high purity and yield. pharmafeatures.comsavemyexams.com The process of designing a synthetic pathway, known as retrosynthetic analysis, involves mentally deconstructing the target molecule into simpler, commercially available starting materials. pharmafeatures.com

Catalytic Methods in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. Several catalytic methods have been employed in the synthesis of chromone derivatives, including those related to this compound. For instance, palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While direct catalytic cyanation of a pre-formed 6-methylchromone (B1361143) at the 3-position can be challenging, catalytic methods are often employed in the synthesis of the necessary precursors. acs.org

For example, the synthesis of chromones via palladium-catalyzed ligand-free cyclocarbonylation of o-iodophenols with terminal alkynes represents a modern approach. core.ac.uk While not specific to this compound, this methodology highlights the potential of catalytic strategies in constructing the core chromone scaffold, which could then be further functionalized.

Green Chemistry Approaches to this compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. Green chemistry principles, such as the use of safer solvents, catalysts, and energy-efficient reaction conditions, are increasingly being applied to the synthesis of chromones. pharmafeatures.comsemanticscholar.org

For instance, one-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach. mdpi.com These reactions, where multiple starting materials react in a single synthetic operation, reduce the need for purification of intermediates, saving time, and reducing waste. The use of water or polyethylene (B3416737) glycol (PEG) as a recyclable reaction medium and the application of microwave irradiation to accelerate reactions are other green chemistry strategies that have been explored in the synthesis of chromone derivatives. jst.go.jp While specific green synthetic routes for this compound are not extensively detailed in the provided search results, the general trend in chromone synthesis points towards the adoption of these more sustainable practices. semanticscholar.org

Synthesis of this compound Analogs and Congeners

The reactivity of the 3-cyano group and the chromone ring system in this compound makes it an excellent starting material for the synthesis of a wide variety of heterocyclic compounds.

Preparation of Chromenopyridine Derivatives from this compound

Chromenopyridines, which feature a pyridine (B92270) ring fused to the chromone nucleus, are an important class of heterocycles with a broad spectrum of biological activities. mdpi.comresearchgate.netdntb.gov.ua this compound serves as a key precursor in the synthesis of these fused systems.

A common strategy involves the reaction of this compound with various nucleophiles. For example, reaction with malononitrile (B47326) dimer in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can lead to the formation of chromeno[4,3-b]pyridine derivatives. researchgate.net This reaction often proceeds through a ring-opening of the pyrone moiety followed by recyclization to form the new pyridine ring. researchgate.net Other binucleophiles can also be employed to construct different isomeric chromenopyridine scaffolds. mdpi.comtandfonline.com

Table 1: Synthesis of Chromenopyridine Derivatives from this compound

| Reactant(s) | Catalyst/Conditions | Product Type | Reference(s) |

| This compound, Malononitrile dimer | DBU, Ethanol (B145695), Reflux | Chromeno[4,3-b]pyridine | researchgate.net |

| 3-Cyanochromones, 1,3-Dicarbonyl compounds | DABCO or DBU, Ethanol, Reflux | Chromenopyridines | mdpi.com |

Synthesis of Fused Heterocyclic Systems Utilizing this compound as a Building Block

The versatility of this compound extends beyond the synthesis of chromenopyridines. It is a valuable building block for a diverse array of fused heterocyclic systems. The γ-pyrone ring is susceptible to nucleophilic attack, often at the C2 position, leading to ring-opening. The resulting intermediate can then undergo intramolecular cyclization with the cyano group or other functionalities to form new heterocyclic rings. researchgate.nettandfonline.com

This reactivity has been exploited to synthesize a variety of fused systems, including:

Pyrazoles: Reaction with hydrazine (B178648) derivatives can lead to the formation of chromeno[4,3-c]pyrazol-4(2H)-ones. semanticscholar.org

Pyrimidines: Reaction with guanidine (B92328) or cyanoguanidine can result in the formation of chromeno[4,3-d]pyrimidines. researchgate.net

Benzophenones: A cascade reaction with acetylacetone (B45752) can yield functionalized benzophenone (B1666685) derivatives. tandfonline.com

The specific outcome of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions employed. This allows for the generation of a library of diverse heterocyclic compounds from a single, readily accessible starting material. researchgate.nettandfonline.com

Table 2: Synthesis of Fused Heterocycles from this compound

| Nucleophile | Product Type | Reference(s) |

| Hydrazine derivatives | Chromeno[4,3-c]pyrazol-4(2H)-ones | semanticscholar.org |

| Guanidine, Cyanoguanidine | Chromeno[4,3-d]pyrimidines | researchgate.net |

| Acetylacetone | Functionalized benzophenones | tandfonline.com |

| Methylene (B1212753) active nitriles | Chromeno[2,3-b]pyridines | researchgate.net |

Derivatization via Nucleophilic Reactions of this compound

The chemical reactivity of this compound is significantly influenced by the electron-withdrawing cyano group at the C-3 position, making the γ-pyrone ring susceptible to nucleophilic attack. researchgate.net This reactivity provides a versatile platform for the synthesis of a wide array of heterocyclic compounds through derivatization. The typical reaction pathway involves a nucleophilic attack at the C-2 position, leading to the opening of the pyrone ring. The subsequent transformation of the resulting intermediate is dependent on the nature of the nucleophile and the specific reaction conditions employed. researchgate.nettandfonline.com

A variety of nucleophiles, including those with nitrogen and carbon as the nucleophilic atoms, have been utilized in reactions with this compound. researchgate.netresearchgate.net These reactions often proceed via an initial 1,4-nucleophilic attack, followed by ring-opening of the γ-pyrone and subsequent intramolecular cyclization. urfu.ru

For instance, the reaction of this compound with phenacylpyridinium bromide in the presence of potassium carbonate results in a Michael addition, followed by the opening of the pyrone ring to yield highly stable ylides. urfu.ru It has been noted that nucleophilic addition directly to the cyano group is not a typical reaction pathway. urfu.ru

Studies have explored the reaction of this compound with various nitrogen-containing nucleophiles, leading to a diverse range of heterocyclic systems. These reactions often involve the opening of the γ-pyrone ring followed by a cycloaddition involving the nitrile group. researchgate.net For example, reactions with hydrazine hydrate (B1144303), S-benzyl dithiocarbazate, isonicotinic acid hydrazide, and cyanoacetohydrazide have been investigated. researchgate.net Similarly, reactions with guanidine and cyanoguanidine can lead to ring conversion, producing chromeno[4,3-d]pyrimidines. researchgate.net

The interaction with carbon nucleophiles also provides a rich field for derivatization. The reaction with malononitrile dimer has been reported to yield a chromeno[4,3-b]pyridine derivative through a mechanism that involves the initial nucleophilic attack followed by ring opening and subsequent recyclization where the nitrile group participates in the formation of the new pyridine ring. researchgate.net

The following table summarizes the outcomes of various nucleophilic reactions with this compound, showcasing the diversity of the resulting heterocyclic structures.

| Nucleophile | Reagents/Conditions | Product Type | Ref. |

| Phenacylpyridinium bromide | Potassium carbonate, acetone, reflux | Stable ylide | urfu.ru |

| Malononitrile dimer | DBU, ethanol, reflux | Chromeno[4,3-b]pyridine | researchgate.net |

| N′-[(4-methoxyphenyl)methylidene]-2-cyanoacetohydrazide | - | Benzoxocine-3-carbohydrazide | researchgate.net |

| 3-Amino-1,2,4-triazole | - | Fused heterocyclic system | researchgate.net |

| 2-Aminobenzimidazole (B67599) | - | Fused heterocyclic system | researchgate.net |

| 7-Chloro-4-hydrazinoquinoline | - | Fused heterocyclic system | researchgate.net |

| 3-Hydrazino-5,6-diphenyl-1,2,4-triazine | - | Fused heterocyclic system | researchgate.net |

| Guanidine | - | Chromeno[4,3-d]pyrimidine | researchgate.net |

| Cyanoguanidine | - | Chromeno[4,3-d]pyrimidine | researchgate.net |

| Hydrazine hydrate | - | Varied heterocyclic systems | researchgate.net |

| S-Benzyl dithiocarbazate | - | Varied heterocyclic systems | researchgate.net |

| Isonicotinic acid hydrazide | - | Varied heterocyclic systems | researchgate.net |

| Cyanoacetohydrazide | - | Varied heterocyclic systems | researchgate.net |

Chemical Reactivity and Transformation Mechanisms of 3 Cyano 6 Methylchromone

Nucleophilic Attack and Ring Opening Reactions of the γ-Pyrone Moiety

The core reactivity of 3-substituted chromones, including 3-Cyano-6-methylchromone, revolves around the nucleophilic attack at the C-2 position. researchgate.nettandfonline.comresearchgate.net This attack disrupts the aromaticity of the pyrone ring, leading to its cleavage and the formation of a reactive intermediate. urfu.rutandfonline.com This intermediate can then undergo various recyclization pathways, depending on the nature of the nucleophile and the reaction conditions, leading to a diverse array of heterocyclic compounds. researchgate.netresearchgate.nettandfonline.com The electron-withdrawing nature of the cyano group at C-3 significantly enhances the electrophilicity of the C-2 carbon, making this ring-opening pathway a dominant feature of its chemistry. researchgate.nettandfonline.com

Reactions with Nitrogen Nucleophiles

This compound readily reacts with a variety of nitrogen-based nucleophiles. These reactions typically proceed through the initial attack at the C-2 position, followed by the opening of the γ-pyrone ring and subsequent heterocyclization involving the cyano group or the C-4 keto group. researchgate.nettandfonline.comtandfonline.com

For instance, the reaction of 6-methylchromone-3-carbonitrile with hydrazine (B178648) hydrate (B1144303) results in the formation of pyrazole (B372694) derivatives. tandfonline.comscispace.com The mechanism involves the opening of the pyrone ring and a subsequent recyclization step. tandfonline.com Similarly, reactions with other nitrogen nucleophiles such as 3-amino-1,2,4-triazole and 2-aminobenzimidazole (B67599) also proceed via ring opening followed by cycloaddition onto the nitrile function, yielding various fused heterocyclic systems. researchgate.net The reaction with guanidine (B92328) leads to the formation of chromeno[4,3-d]pyrimidines. researchgate.net

A notable example is the reaction of 6,8-dimethylchromone-3-carbonitrile with 5-amino-3-methyl-1H-pyrazole, which produces 6-aminopyrazolo[3,4-b]pyridine derivatives. tandfonline.comtandfonline.com This transformation is initiated by the nucleophilic attack of the amino group of the pyrazole at the C-2 position of the chromone (B188151), leading to the characteristic ring opening, followed by a cyclization involving the nitrile group. tandfonline.comtandfonline.com

| Nitrogen Nucleophile | Product Type | Key Transformation | Reference(s) |

| Hydrazine Hydrate | Pyrazole derivatives | Ring opening followed by recyclization | tandfonline.com, scispace.com |

| Guanidine | Chromeno[4,3-d]pyrimidines | Ring opening and recyclization onto the nitrile group | researchgate.net |

| 5-Amino-3-methyl-1H-pyrazole | Pyrazolo[3,4-b]pyridines | Nucleophilic attack at C-2, ring opening, and cyclization | tandfonline.com, tandfonline.com |

| S-Benzyldithiocarbazate | Chromeno[4,3-c]pyrazol-4(2H)-one | Nucleophilic attack and heterocyclization | semanticscholar.org |

| Primary Aromatic Amines | 2-Amino-3-(aryliminomethyl)chromones | Nucleophilic attack at C-2 and rearrangement | researchgate.net |

Reactions with Carbon Nucleophiles

The reaction of this compound with carbon nucleophiles also follows the general mechanism of attack at the C-2 position, leading to ring opening and the formation of new heterocyclic structures. urfu.rumdpi.com

Active methylene (B1212753) compounds are common reagents in these transformations. For example, the reaction of 6-methylchromone-3-carbonitrile with the malononitrile (B47326) dimer proceeds through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) type mechanism to yield chromenopyridine derivatives. researchgate.netmdpi.com In this process, the nitrile group of the chromone is directly involved in the formation of the new pyridine (B92270) ring. researchgate.net

A specific and well-documented reaction is the interaction of this compound with pyridinium (B92312) phenacylide. urfu.ru This reaction does not result in a cycloaddition product but instead proceeds via a Michael 1,4-addition of the ylide to the C-2 position. This is followed by the opening of the pyrone ring to form a highly stable ylide product. urfu.ru This outcome underscores the pronounced tendency of the C-2 position to undergo nucleophilic attack over other potential reaction pathways. urfu.ru

| Carbon Nucleophile | Product Type | Key Transformation | Reference(s) |

| Malononitrile Dimer | Chromeno[4,3-b]pyridine | ANRORC mechanism involving the nitrile group | researchgate.net |

| Pyridinium Phenacylide | Stable open-chain ylide | Michael addition at C-2 followed by ring opening | urfu.ru |

| Thiobarbituric Acid | Chromeno[3′,2′:5,6]pyrido[2,3-d]pyrimidine | Condensation and heterocyclization | tandfonline.com |

Cycloaddition Reactions Involving this compound

Beyond nucleophilic additions, the chromone core can participate in cycloaddition reactions, leveraging the double bond of the γ-pyrone ring.

[3+2] Dipolar Cycloaddition Reactions

The electron-deficient 2,3-double bond of the chromone nucleus can act as a dipolarophile in [3+2] cycloaddition reactions. For instance, 2-cyano-6-methylchromone has been reported to react with diazomethane. niscpr.res.in This reaction likely involves the [3+2] cycloaddition of the diazoalkane across the C2-C3 double bond to form a fused 1-pyrazoline intermediate, which can then undergo further transformations. clockss.org However, it is important to note that this pathway is not always favored. In the reaction with pyridinium phenacylide, the expected 1,3-dipolar cycloaddition does not occur; instead, the reaction proceeds via nucleophilic attack at the C-2 position. urfu.ru

[4+2] Cycloaddition Reactions

The chromone system can also function as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions). 3-Acylchromones, which are structurally related to 3-cyanochromones, have been shown to undergo [4+2] cycloaddition with electron-rich dienophiles such as enol ethers. niscpr.res.in The electron-withdrawing substituent at the C-3 position is crucial for this reactivity, activating the chromone system to act as a heterodiene. The reaction of 3-formylchromone with dichloroketene (B1203229) also proceeds via a [4+2] cycloaddition mechanism. niscpr.res.inclockss.org

Transformation of the Nitrile Group in this compound

The cyano group at the C-3 position is not merely a passive electron-withdrawing group; it actively participates in the chemical transformations of the molecule. Under certain conditions, the nitrile group itself can be transformed. For example, it can be hydrolyzed to a chromone-3-carboxamide or further to a chromone-3-carboxylic acid. scispace.com

More significantly, the nitrile group often plays a crucial role in the recyclization step following the nucleophilic opening of the pyrone ring. urfu.rutandfonline.com In many of the reactions with nitrogen and carbon nucleophiles, the intermediate formed after ring opening undergoes an intramolecular cyclization where a nucleophilic center attacks the carbon of the nitrile group. urfu.rutandfonline.comtandfonline.com This is a key step in the synthesis of various fused heterocyclic systems, such as the chromeno[4,3-d]pyrimidines formed from the reaction with guanidine, and the chromeno[2,3-b]pyridines formed from reactions with active methylene compounds. researchgate.netmdpi.com

Domino and Multicomponent Reactions

This compound is a versatile precursor in the synthesis of complex heterocyclic systems due to the electrophilic nature of its pyrone ring and the presence of a reactive cyano group at the C-3 position. tandfonline.comchemimpex.com These structural features make it an ideal substrate for domino and multicomponent reactions (MCRs), which allow for the construction of intricate molecular architectures in a single synthetic operation. The primary pathway for these transformations often involves an initial nucleophilic attack at the C-2 position of the chromone core, which triggers a cascade of reactions, typically involving the opening of the γ-pyrone ring followed by a recyclization step. tandfonline.comresearchgate.net This sequence, often referred to as an Addition of Nucleophile/Ring Opening/Ring Closure (ANRORC) type mechanism, is a powerful strategy for generating molecular diversity from the chromone scaffold. mdpi.com

The utility of this compound as a building block is prominently displayed in its application in one-pot multicomponent reactions, enabling the efficient synthesis of novel heterocyclic compounds.

A notable example is a three-component reaction involving 3-cyanochromones, isocyanides, and dialkyl acetylenedicarboxylates (DAAD). acs.org This MCR does not yield the expected pyran-fused pyridines but instead produces highly functionalized spirobenzofuranones through an unexpected reaction pathway. The reaction proceeds by combining the chromone with the zwitterionic intermediate formed from the interaction of the isocyanide and DAAD. acs.org

Furthermore, this compound is utilized in domino reactions with various carbon nucleophiles to construct fused pyridine systems. researchgate.net The reaction with malononitrile dimer in ethanol (B145695) using DBU as a base catalyst leads to the formation of chromeno[4,3-b]pyridine derivatives. researchgate.netmdpi.com This transformation highlights the role of the cyano group as an electrophilic center for the final ring-closing step. mdpi.com

In another synthetic application, the reaction of this compound with benzimidazole-2-acetonitrile under basic conditions affords an azaxanthone derivative. scispace.com This transformation proceeds through a domino sequence initiated by a Michael addition. scispace.com These examples underscore the capacity of this compound to participate in diverse MCRs, leading to a variety of complex scaffolds.

Table 1: Examples of One-Pot Reactions with this compound

| Reactants | Catalyst/Solvent | Product Type | Ref. |

|---|---|---|---|

| This compound, Isocyanide, Dialkyl Acetylenecarboxylate | Not specified | Functionalized Spirobenzofuranone | acs.org |

| This compound, Malononitrile dimer | DBU / Ethanol | Chromeno[4,3-b]pyridine | researchgate.netmdpi.com |

| This compound, Benzimidazole-2-acetonitrile | Triethylamine / Ethanol | Azaxanthone | scispace.com |

The intricate nature of the products formed from this compound in multicomponent reactions has prompted detailed mechanistic investigations.

For the one-pot synthesis of spirobenzofuranones, a plausible mechanistic rationale has been proposed and investigated using Density Functional Theory (DFT) calculations. acs.org The reaction is initiated by the formation of a zwitterionic species from the isocyanide and acetylenecarboxylate. This zwitterion then attacks the 3-cyanochromone (B1581749), leading to a cascade of events that culminates in the formation of the spirocyclic product. The regioselectivity of this unexpected transformation was clarified through the computational analysis of intermediates and transition structures. acs.org

The formation of chromeno[4,3-b]pyridines from this compound and the malononitrile dimer is understood to follow an ANRORC-type mechanism. researchgate.netmdpi.com The key steps are:

Nucleophilic Attack: The carbanion generated from the malononitrile dimer attacks the electron-deficient C-2 position of the chromone.

Ring Opening: This addition leads to the cleavage of the pyrone ring, forming an open-chain intermediate.

Recyclization: The newly formed intermediate undergoes an intramolecular cyclization where a nucleophilic group adds to the cyano function at the C-3 position, constructing the new pyridine ring fused to a coumarin (B35378) core. mdpi.com

A different domino pathway, a Michael–retro-Michael reaction sequence, is proposed for the reaction between this compound and benzimidazole-2-acetonitrile. scispace.com The process begins with the Michael addition of the carbanion from benzimidazole-2-acetonitrile to the C2-C3 double bond of the chromone. This is followed by a retro-Michael reaction that opens the pyrone ring, leading to an intermediate that subsequently cyclizes to form the final azaxanthone product. scispace.com

Table 2: Mechanistic Pathways for this compound Transformations

| Reaction Type | Proposed Mechanism | Key Steps | Ref. |

|---|

Spectroscopic and Computational Studies on 3 Cyano 6 Methylchromone

Vibrational Spectroscopy Analysis (FTIR, FT-Raman)

Vibrational spectroscopy provides a detailed fingerprint of a molecule by identifying its characteristic vibrational modes. For 3-Cyano-6-methylchromone, also known as 6-methylchromone-3-carbonitrile (MCCN), both Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectra have been experimentally recorded and analyzed. globalresearchonline.net

The analysis of MCCN, which has 21 atoms and belongs to the C1 point group symmetry, shows 57 normal modes of vibration. globalresearchonline.net Key vibrational frequencies have been assigned based on experimental data and corroborated by theoretical calculations using Density Functional Theory (DFT). The assignments are supported by Total Energy Distribution (TED) analysis, which quantifies the contribution of different internal coordinates to each vibrational mode. globalresearchonline.net

Key Vibrational Assignments:

C≡N Vibrations: The cyano group (C≡N) stretching vibration is a prominent feature in the spectra, observed experimentally at 2232 cm⁻¹ in both FTIR and FT-Raman. This assignment is strongly supported by TED analysis, which shows an 88% contribution from the C≡N stretch. globalresearchonline.net

C=O Vibrations: The carbonyl group (C=O) stretching is another characteristic and intense absorption for chromone (B188151) derivatives. For MCCN, this vibration is observed at 1701 cm⁻¹ in the FTIR spectrum and 1708 cm⁻¹ in the FT-Raman spectrum. globalresearchonline.net

Methyl Group Vibrations: The vibrational modes associated with the methyl (CH₃) group, including stretching and bending, are also identified and assigned within the spectra.

The correlation between the experimental data and the scaled theoretical frequencies calculated via DFT is strong, confirming the accuracy of the vibrational assignments. globalresearchonline.net

Table 1: Selected Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Assignment | FTIR (Experimental) | FT-Raman (Experimental) | DFT/B3LYP (Calculated) |

|---|---|---|---|

| C≡N Stretch | 2232 | 2232 | 2228 |

| C=O Stretch | 1701 | 1708 | 1730 |

| C=C Stretch (Aromatic) | 1618 | 1621 | 1615 |

| C-O-C Stretch | 1231 | 1235 | 1227 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the methyl group and the aromatic protons on the chromone ring system. The chemical shifts and splitting patterns of these signals would confirm their relative positions and connectivity. Similarly, the ¹³C NMR spectrum would display unique signals for each carbon atom in the molecule, including the methyl carbon, the carbons of the aromatic and pyrone rings, and the characteristic carbons of the carbonyl (C=O) and cyano (C≡N) groups, which typically appear in distinct regions of the spectrum.

While detailed experimental ¹H and ¹³C NMR data for this compound were not available in the consulted research, analysis of closely related compounds, such as 3-formyl-6-methylchromone (B1298627), confirms that the chemical shifts are sensitive to the substituent at the 3-position. researchgate.net For instance, in the 3-formyl derivative, the methyl protons appear as a singlet, and the aromatic protons show characteristic shifts and coupling patterns. researchgate.net A similar, yet distinct, pattern would be expected for the 3-cyano derivative.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower-energy orbitals (like the Highest Occupied Molecular Orbital, HOMO) to higher-energy orbitals (like the Lowest Unoccupied Molecular Orbital, LUMO). The wavelengths of maximum absorption (λmax) are characteristic of the molecule's electronic structure.

Chromone derivatives are known to exhibit significant UV absorption due to the conjugated π-electron system of the benzopyrone core. The electronic properties, and thus the UV-Vis spectrum, are influenced by substituents on the ring. For this compound, the electronic transitions are studied theoretically through Time-Dependent DFT (TD-DFT) calculations, which can predict the absorption wavelengths. These theoretical studies are closely linked to the HOMO-LUMO energy gap analysis (discussed in section 4.4.2). While specific experimental λmax values were not detailed in the available literature, theoretical calculations provide insight into the electronic transitions that govern the molecule's UV-Vis absorption profile. globalresearchonline.net

Theoretical Chemistry and Computational Modeling

Computational modeling serves as a vital tool for complementing experimental data and providing deeper insights into molecular properties that are difficult to measure directly.

Density Functional Theory (DFT) Calculations and Molecular Geometry Optimization

DFT calculations are a cornerstone of modern computational chemistry for studying the electronic structure of molecules. For this compound, geometry optimization has been performed using the B3LYP (Becke's three-parameter Lee-Yang-Parr) functional combined with the 6-311++G(d,p) basis set. globalresearchonline.net This process calculates the lowest energy arrangement of the atoms, providing a theoretical three-dimensional structure.

The optimized geometric parameters, such as bond lengths and bond angles, show good agreement with known experimental data for similar molecular structures. globalresearchonline.net For example, the calculations confirm the double-bond character of the C4=O14 bond and the single-bond character of the O1-C2 and O1-C9 bonds within the chromone ring. The calculated geometry serves as the foundation for subsequent theoretical analyses, including vibrational frequencies and electronic properties. globalresearchonline.net

HOMO-LUMO Energy Gap Analysis

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's electronic and optical properties, as well as its chemical reactivity. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key parameter.

For this compound, the HOMO-LUMO energies have been calculated using the B3LYP/6-311++G(d,p) method. globalresearchonline.net

HOMO Energy: -7.15 eV

LUMO Energy: -3.11 eV

HOMO-LUMO Energy Gap (ΔE): 4.04 eV

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron to a higher energy state. The calculated energy gap provides valuable information about the charge transfer interactions that can occur within the molecule. globalresearchonline.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the total charge distribution on the surface of a molecule. It is an effective tool for identifying the reactive sites for electrophilic and nucleophilic attacks. The MEP map is color-coded, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green areas represent neutral potential.

The MEP analysis of this compound reveals that the most negative potential (red region) is concentrated around the nitrogen atom of the cyano group and the oxygen atom of the carbonyl group. globalresearchonline.net This indicates that these are the most probable sites for an electrophilic attack. Conversely, the regions of positive potential (blue) are located over the hydrogen atoms, identifying them as sites for potential nucleophilic attack. The MEP map thus provides a clear, visual guide to the molecule's chemical reactivity. globalresearchonline.net

Non-Linear Optical (NLO) Properties

Detailed research findings and data tables concerning the non-linear optical properties of this compound are not available in the reviewed scientific literature. Computational and experimental studies are required to determine its hyperpolarizability, second-harmonic generation (SHG) efficiency, and other relevant NLO parameters.

Thermodynamic Property Investigations

Specific data from thermodynamic property investigations of this compound, such as its enthalpy of formation, entropy, and Gibbs free energy, have not been reported in the accessible scientific literature. Determination of these properties would necessitate dedicated calorimetric and computational studies.

Advanced Research Applications of 3 Cyano 6 Methylchromone

Role as a Privileged Scaffold in Medicinal Chemistry and Drug Discovery

The chromone (B188151) framework, a key structural feature of 3-Cyano-6-methylchromone, is widely recognized as a "privileged scaffold" in the fields of medicinal chemistry and drug discovery. nih.govnih.gov This designation is attributed to its versatile chemical nature and its ability to serve as a foundational structure for the development of a wide array of biologically active compounds. nih.govchemimpex.com The unique arrangement of the chromone core allows it to interact with a diverse range of biological targets, making it an invaluable template for designing novel therapeutic agents. nih.gov Its structural versatility facilitates the synthesis of various derivatives, enabling researchers to explore and optimize pharmacological activities. Consequently, this compound and its analogs are pivotal in the ongoing quest for new and effective treatments for a multitude of diseases.

Synthesis of Bioactive Molecules

This compound is a versatile building block in the synthesis of a variety of bioactive molecules. chemimpex.com Its chemical structure, featuring a chromone backbone, is a significant starting point for creating compounds with potential therapeutic applications. chemimpex.com The presence of the cyano group enhances its reactivity, making it a suitable precursor for a range of chemical modifications and the construction of more complex molecular architectures. This adaptability allows for its incorporation into diverse synthetic pathways, leading to the generation of novel compounds with promising biological activities.

Development of Novel Therapeutic Agents

The chromone scaffold, central to this compound, is instrumental in the development of novel therapeutic agents for a wide spectrum of diseases. nih.gov This includes conditions such as neurodegenerative disorders, inflammatory diseases, infectious diseases, diabetes, and cancer. nih.govrsc.org The adaptability of the chromone structure allows for the design and synthesis of multi-target-directed ligands (MTDLs), which can simultaneously interact with multiple biological targets. rsc.org This multi-target approach is a promising strategy in the development of more effective treatments for complex multifactorial diseases.

Anticancer Activity Research

The chromone structure, inherent to this compound, has been a focal point of significant research into potential anticancer agents. chemimpex.comnih.gov Various derivatives of chromones have demonstrated cytotoxic activity against a range of cancer cell lines. nih.gov For instance, certain chromone compounds have shown inhibitory effects on human leukemia, lung carcinoma, breast adenocarcinoma, and urinary bladder carcinoma cells, with IC50 values in the micromolar range. mdpi.com

Research into novel 3-(substituted amino)chromone derivatives has identified several promising candidates with significant antitumor activities against human colon cancer (HCT116) and liver cancer (7721) cell lines, with IC50 values ranging from 4.92 to 12.59 μmol·L-1. researchgate.net Furthermore, 3-formyl chromone and its derivatives have exhibited tumor cell-specific cytotoxicity. nih.gov

| Compound Type | Cancer Cell Lines Tested | Observed Activity |

|---|---|---|

| Chromone Derivatives | Human Leukemia, Lung Carcinoma, Breast Adenocarcinoma, Urinary Bladder Carcinoma | Antiproliferative activity with IC50 values in the micromolar range. mdpi.com |

| 3-(Substituted Amino)chromone Derivatives | Human Colon Cancer (HCT116), Liver Cancer (7721) | Antitumor activity with IC50 values between 4.92 and 12.59 μmol·L-1. researchgate.net |

| 3-Formyl Chromone Derivatives | Various Tumor Cells | Tumor cell-specific cytotoxicity. nih.gov |

Antimicrobial and Antifungal Activity Studies

Recent studies have highlighted the potential of chromone derivatives, including those structurally related to this compound, as effective antimicrobial and antifungal agents. nih.gov Specifically, a class of compounds known as chromone-3-carbonitriles, which includes 6-methylchromone-3-carbonitrile, has demonstrated significant antifungal activity. nih.gov

These compounds have shown efficacy against several Candida species, including C. glabrata, C. parapsilosis, and C. albicans, with Minimum Inhibitory Concentrations (MICs) in the range of 5–50 µg/mL. nih.gov Further investigation revealed that these chromone-3-carbonitriles exhibit fungicidal properties, capable of killing C. albicans cells upon exposure. nih.gov The antifungal action is partly attributed to the downregulation of genes responsible for hyphae formation and biofilm development. nih.gov

| Compound Class | Target Organisms | Observed Activity |

|---|---|---|

| Chromone-3-carbonitriles (including 6-methylchromone-3-carbonitrile) | Candida glabrata, Candida parapsilosis, Candida albicans | Good antifungal activity with MICs ranging from 5–50 µg/mL. nih.gov |

| Chromone-3-carbonitriles | Candida albicans | Fungicidal activity. nih.gov |

Neuroprotective and HIV-Inhibitory Activities

The chromone scaffold is recognized for its potential in the development of treatments for neurodegenerative diseases. rsc.org While direct studies on this compound for neuroprotection are not extensively detailed, the broader class of chromone-based molecules is under investigation for their ability to inhibit key enzymes and processes associated with neurodegeneration, such as the inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B), as well as the formation of Aβ plaques. rsc.org

Regarding antiviral applications, chromone derivatives have shown promise as anti-HIV agents. nih.gov

Anti-inflammatory Properties

Chromone derivatives have been investigated for their anti-inflammatory properties. nih.govresearchgate.net Research has shown that certain chromones can inhibit the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines in macrophages. researchgate.netmdpi.com For instance, some natural chromones have been found to reduce the production of TNF-α, IL-6, and IL-1β by stimulated macrophages. researchgate.net

Studies on related compounds like 6-methylcoumarin (B191867) have demonstrated the ability to decrease the levels of NO and prostaglandin (B15479496) E2 (PGE2) and reduce the expression of pro-inflammatory cytokines. mdpi.comnih.gov This anti-inflammatory action is often mediated through the regulation of signaling pathways like MAPK and NF-κB. nih.gov

Applications in Analytical Chemistry

The unique photophysical properties inherent to the chromone scaffold of this compound have positioned it as a valuable building block in the field of analytical chemistry. Its utility is particularly pronounced in the development of sophisticated analytical tools that rely on fluorescence phenomena.

Development of Fluorescent Probes for Biological Imaging

The intrinsic fluorescence of the this compound core structure makes it an excellent candidate for the development of fluorescent probes for real-time biological imaging. chemimpex.com These probes are instrumental in visualizing and elucidating complex cellular processes. The development of fluorescent scaffolds derived from chromone analogues has shown considerable promise in this domain. For instance, a new class of fluorescent scaffolds, 3-alkyl-6-methoxy-7-hydroxy-chromones (AMHCs), has been developed from natural isoflavones. These scaffolds possess advantageous characteristics for biological imaging, including a small molecular size, robust fluorescence in basic buffer solutions, adequate solubility and stability, and low toxicity.

The photophysical properties of these chromone-based fluorescent scaffolds are critical to their function in biological imaging. The AMHCs, for example, exhibit an absorption maximum (λab) at approximately 350 nm and an emission maximum (λem) around 450 nm. This allows for effective excitation and detection using standard fluorescence microscopy equipment. The utility of these scaffolds has been successfully demonstrated in the fluorescence microscopy imaging of both cells and tissues, highlighting the potential of chromone derivatives, including this compound, in the creation of advanced bio-imaging tools.

| Property | Value |

| Core Structure | 3-alkyl-6-methoxy-7-hydroxy-chromone |

| Molecular Weight (approx.) | 205.19 |

| Absorption Maximum (λab) | ~350 nm |

| Emission Maximum (λem) | ~450 nm |

| Key Advantages | Small size, strong fluorescence, good solubility and stability, non-toxic |

| Demonstrated Application | Fluorescence microscopy of cells and tissues |

Materials Science Applications

In the realm of materials science, this compound is being explored for its potential to be integrated into advanced materials, such as polymers and coatings, where specific optical properties are desirable. chemimpex.com The chromone structure, with its inherent fluorescence and chemical reactivity, offers a versatile platform for the design of novel materials with tailored functionalities.

Potential in Polymers and Coatings with Specific Optical Properties

The incorporation of this compound into polymeric matrices or as a component of specialized coatings is an area of active investigation. The compound's fluorescent properties can impart photoactive characteristics to otherwise inert materials. This could lead to the development of "smart" polymers and coatings that respond to specific light stimuli, finding applications in areas such as optical data storage, security inks, and sensors. The ability to modify the chromone structure allows for the fine-tuning of its optical properties, such as absorption and emission wavelengths, which is crucial for designing materials with specific colorimetric or fluorescent responses. While still an emerging area of research, the potential for this compound to contribute to the development of advanced functional materials is significant.

Agricultural Chemical Research

Recent investigations into the bioactivity of chromone derivatives have identified promising applications for this compound in the field of agricultural chemical research. Specifically, this compound has demonstrated notable antifungal properties, suggesting its potential as a lead compound for the development of new crop protection agents.

A study investigating the antifungal and antibiofilm activities of a series of chromones against nine species of Candida identified 6-methylchromone-3-carbonitrile (an alternative name for this compound) as a compound with significant antifungal efficacy. nih.gov The research revealed that this compound exhibited good antifungal activity, with Minimum Inhibitory Concentrations (MICs) ranging from 5 to 50 µg/mL against pathogenic yeast species such as Candida glabrata, Candida parapsilosis, and Candida albicans. nih.gov

Further investigation into its mode of action indicated that this compound is fungicidal, meaning it actively kills the fungal cells. nih.gov At a concentration of 20 µg/mL, it was capable of killing all C. albicans cells within a 24-hour period. nih.gov The study also highlighted the compound's ability to inhibit the formation of biofilms, which are communities of microorganisms that adhere to surfaces and are notoriously difficult to eradicate. At a concentration of 5 µg/mL, this compound inhibited the formation of C. albicans biofilms by over 70%. nih.gov

The mechanism behind this antibiofilm activity was linked to the inhibition of crucial virulence factors in C. albicans, namely cell aggregation and the formation of hyphae, which are filamentous structures essential for biofilm development. nih.gov Transcriptomic analysis provided deeper insight, revealing that treatment with a related compound, 6-bromochromone-3-carbonitrile, led to the downregulation of genes associated with hyphae formation and biofilm development, such as TEC1 and UME6. nih.gov These findings underscore the potential of this compound as a valuable scaffold for the development of novel and effective antifungal agents for agricultural applications.

| Organism | Activity | Concentration | Effect |

| Candida albicans | Antifungal | 5-50 µg/mL (MIC) | Inhibition of growth |

| Candida albicans | Fungicidal | 20 µg/mL | Complete cell death in 24h |

| Candida albicans | Antibiofilm | 5 µg/mL | >70% inhibition of biofilm formation |

| Candida glabrata | Antifungal | 5-50 µg/mL (MIC) | Inhibition of growth |

| Candida parapsilosis | Antifungal | 5-50 µg/mL (MIC) | Inhibition of growth |

Future Directions and Emerging Research Avenues

Exploration of Novel Reaction Pathways and Mechanisms

Future research will likely focus on the development of novel synthetic methodologies and a deeper understanding of the reaction mechanisms involving 3-Cyano-6-methylchromone. While it is a known intermediate, exploring its reactivity in multi-component reactions, for instance, could lead to the efficient synthesis of complex molecular architectures. A recent study on the catalyst-free three-component reaction of 3-formyl-6-methylchromone (B1298627) with primary amines and secondary phosphine (B1218219) oxides to synthesize chromonyl-substituted α-aminophosphine oxides showcases the potential for such explorations. researchgate.net Understanding the intricate mechanisms of such reactions, including the potential for pyrone ring-opening under certain conditions, will be crucial for controlling product formation and expanding the synthetic utility of this compound and its derivatives. mdpi.comresearchgate.net

Development of Advanced Computational Models for Structure-Activity Relationships

The development of sophisticated computational models will be instrumental in accelerating the discovery of novel applications for this compound derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are powerful tools for predicting the biological activity of compounds and understanding their interactions with therapeutic targets. For instance, in silico studies on 6-substituted 3-formyl chromone (B188151) derivatives have been used to assess their therapeutic potential for diabetes by examining their binding affinity to proteins like insulin-degrading enzyme (IDE). nih.gov Future research could focus on developing specific QSAR models for a library of this compound derivatives to predict their activity against various targets. These models, supported by density functional theory (DFT) calculations to understand the electronic properties and reactivity, can guide the synthesis of more potent and selective compounds. researchgate.netnih.gov

Integration with High-Throughput Screening for Drug Discovery

The integration of this compound and its derivatives into high-throughput screening (HTS) campaigns is a critical step towards identifying new therapeutic leads. scdiscoveries.comnih.gov HTS allows for the rapid testing of large libraries of compounds against specific biological targets, significantly accelerating the initial stages of drug discovery. scdiscoveries.comnih.govalitheagenomics.commalvernpanalytical.com While specific HTS campaigns featuring this compound are not yet widely reported, its versatile scaffold makes it an ideal candidate for inclusion in focused screening libraries. thermofisher.com These libraries can be designed to target specific enzyme families or receptor types where chromone derivatives have shown promise. The automation and miniaturization inherent in HTS would enable the efficient evaluation of a vast chemical space derived from the this compound core. alitheagenomics.commalvernpanalytical.com

Sustainable Synthesis and Green Chemistry Innovations

A growing emphasis on environmentally friendly chemical processes will drive the development of sustainable and green synthetic routes to this compound and its derivatives. This includes the use of greener solvents, catalysts, and energy sources to minimize waste and environmental impact. Research into green chemistry approaches for the synthesis of chromone derivatives is already underway, exploring methods that reduce the reliance on hazardous reagents and harsh reaction conditions. rsc.org Future investigations could focus on developing one-pot syntheses or employing biocatalysis to produce this compound with a lower environmental footprint. Such innovations would not only be ecologically beneficial but could also lead to more efficient and cost-effective manufacturing processes.

Investigation of Expanded Biological Activities and Therapeutic Targets

While preliminary studies have pointed towards the potential of this compound derivatives as anti-inflammatory and anti-cancer agents, a significant opportunity lies in exploring a broader range of biological activities and identifying novel therapeutic targets. chemimpex.com The structural similarity to other biologically active chromones suggests potential applications in areas such as neurodegenerative disorders and as antiviral or antimicrobial agents. chemimpex.com For example, computational studies on 6-substituted 3-formyl chromones have indicated potential inhibitory activity against proteins like COX, which is relevant for inflammation, and the main protease of SARS-CoV-2. nih.gov Future research should involve systematic biological screening of a diverse library of this compound derivatives against a wide panel of assays to uncover new therapeutic potentials. Identifying the specific molecular targets of these compounds will be crucial for understanding their mechanism of action and for guiding future drug development efforts.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Cyano-6-methylchromone, and how can their efficiencies be rigorously compared?

- Methodological Answer : The synthesis typically involves Claisen-Schmidt condensation between substituted acetophenones and cyanoacetic acid derivatives. Efficiency comparisons require kinetic studies (e.g., reaction time, temperature) and analytical validation via HPLC or GC-MS to quantify yields and byproducts. For example, optimizing catalyst systems (e.g., acidic vs. basic conditions) can improve regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions, while Infrared (IR) spectroscopy identifies functional groups (e.g., cyano stretch at ~2200 cm⁻¹). Mass spectrometry (MS) validates molecular weight, and X-ray crystallography resolves crystal packing and intramolecular interactions . Cross-referencing these techniques ensures structural fidelity and purity >95%.

Q. What are the common impurities encountered during synthesis, and how are they systematically identified?

- Methodological Answer : Common impurities include unreacted precursors (e.g., 6-methylchromone derivatives) or regioisomers. High-resolution LC-MS or preparative TLC isolates impurities, while comparative NMR analysis distinguishes structural variants. Databases like PubChem or Reaxys provide reference spectra for identification .

Q. How can reaction conditions be optimized to maximize the yield of this compound?

- Methodological Answer : Employ Design of Experiments (DoE) to test variables (solvent polarity, catalyst loading, stoichiometry). For instance, polar aprotic solvents (DMF, DMSO) enhance electrophilic reactivity, while microwave-assisted synthesis reduces reaction time. Real-time monitoring via in-situ IR or Raman spectroscopy aids in identifying optimal endpoints .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group at position 3 influence the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?

- Methodological Answer : The cyano group activates the chromone core at C-2 and C-4 via conjugation, facilitating nucleophilic attack. Computational studies (DFT calculations) map electron density distributions, while kinetic isotope effects (KIEs) probe transition states. Comparative experiments with 3-methyl or 3-nitro analogs reveal substituent-dependent reactivity trends .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) across studies?

- Methodological Answer : Meta-analysis of assay conditions (e.g., cell lines, concentration ranges) identifies confounding variables. Reproducibility studies under standardized protocols (e.g., CLSI guidelines) and purity reassessment (via DSC or elemental analysis) clarify discrepancies. Structure-activity relationship (SAR) studies with derivatives isolate pharmacophoric motifs .

Q. How can computational chemistry predict the interaction of this compound with biological targets (e.g., kinases or oxidases)?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) screens binding affinities to active sites, while Molecular Dynamics (MD) simulations assess stability. QSAR models correlate substituent effects (Hammett σ values) with inhibitory potency. Experimental validation via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) quantifies binding constants .

Q. What crystallographic challenges arise in resolving the solid-state structure of this compound, and how are they addressed?

- Methodological Answer : Low crystal symmetry and weak diffraction due to flexible substituents require high-intensity synchrotron X-ray sources. Cryocooling (100 K) minimizes thermal motion, and SHELXT software resolves phase problems. Comparative analysis with 3-cyanochromone derivatives identifies packing motifs influenced by methyl substitution .

Q. How do structural modifications at the 6-methyl position alter physicochemical properties (e.g., solubility, logP)?

- Methodological Answer : Replace the methyl group with bulkier substituents (e.g., ethyl, isopropyl) and measure logP via shake-flask or HPLC methods. Solubility profiles are assessed in biorelevant media (FaSSIF/FeSSIF). Thermodynamic solubility is determined using DSC-TGA, while computational tools (COSMO-RS) predict partitioning behavior .

Guidelines for Data Interpretation and Reporting

- Contradiction Analysis : When conflicting data arise (e.g., variable IC₅₀ values), validate assay reproducibility, control for batch-to-batch compound variability, and cross-check with orthogonal methods (e.g., enzymatic vs. cell-based assays) .

- Data Representation : Follow journal-specific guidelines for figures: avoid overcrowded spectra, use color-coded crystallographic maps, and provide raw data in supplementary files .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.